3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE]
Description
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings. The presence of the 1,2,4-triazole ring and the isoquinoline moiety in its structure makes it an interesting subject for research in various scientific fields.
Properties
CAS No. |
331001-28-6 |
|---|---|
Molecular Formula |
C21H21N3 |
Molecular Weight |
315.4g/mol |
IUPAC Name |
3-phenylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclohexane] |
InChI |
InChI=1S/C21H21N3/c1-3-9-16(10-4-1)19-22-23-20-18-12-6-5-11-17(18)15-21(24(19)20)13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
InChI Key |
ZBUPRDZNUGFSOZ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with suitable aldehydes or ketones can lead to the formation of the triazole ring . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often requiring catalysts and specific reaction conditions such as refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. detailed industrial methods for this specific compound are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, which can lead to various biological effects . The isoquinoline moiety can also interact with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3’-Phenyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Another spiro compound with a quinazoline ring instead of the triazole ring.
1,2,4-Triazole-containing scaffolds: A broad class of compounds that share the triazole ring structure.
Uniqueness
What sets 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] apart is its unique combination of the spiro structure with the triazole and isoquinoline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
